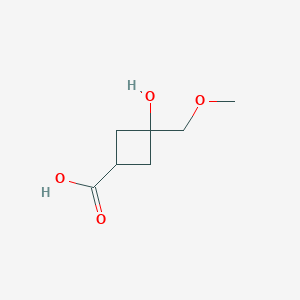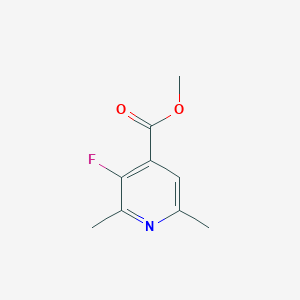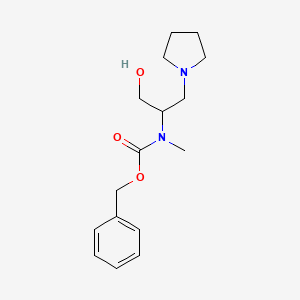![molecular formula C17H26BFO2 B13648492 [4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid](/img/structure/B13648492.png)
[4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid: is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structural properties and potential applications. Boronic acids are known for their versatility in forming stable covalent bonds with diols, making them valuable in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexyl and phenyl components.
Boronic Acid Formation: The final step involves the formation of the boronic acid group, typically through a reaction with boron-containing reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and automated reaction systems to streamline the process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products.
科学的研究の応用
Chemistry: In chemistry, [4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its unique structure allows it to interact with specific biological targets, making it valuable for biochemical assays.
Medicine: In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a precursor for drug development, particularly in designing molecules that can modulate specific biological pathways.
Industry: In industrial applications, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its ability to form stable bonds with other molecules makes it useful in material science.
作用機序
The mechanism of action of [4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate enzyme activity and cellular processes. This interaction is crucial for its applications in biochemical assays and drug development.
類似化合物との比較
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
Cyclohexylboronic Acid: Another boronic acid with a cyclohexyl group, used in organic synthesis.
Fluorophenylboronic Acid: A compound with a fluorine atom on the phenyl ring, similar in structure but with different reactivity.
Uniqueness: What sets [4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid apart is its unique combination of a fluorinated cyclohexyl group and a phenylboronic acid moiety. This combination provides distinct reactivity and interaction profiles, making it valuable for specific applications in chemistry, biology, and industry.
特性
分子式 |
C17H26BFO2 |
|---|---|
分子量 |
292.2 g/mol |
IUPAC名 |
[4-(3-fluoro-4-pentylcyclohexyl)phenyl]boronic acid |
InChI |
InChI=1S/C17H26BFO2/c1-2-3-4-5-14-6-7-15(12-17(14)19)13-8-10-16(11-9-13)18(20)21/h8-11,14-15,17,20-21H,2-7,12H2,1H3 |
InChIキー |
VCEGVLTZIQBLBQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2CCC(C(C2)F)CCCCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


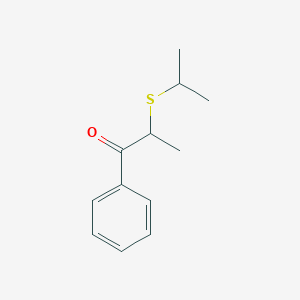

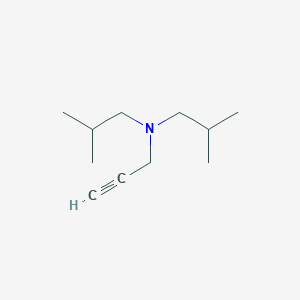
![1-{3-[({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methyl)amino]propyl}piperidin-4-ol](/img/structure/B13648421.png)
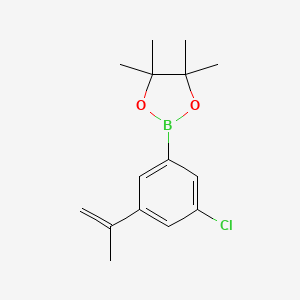
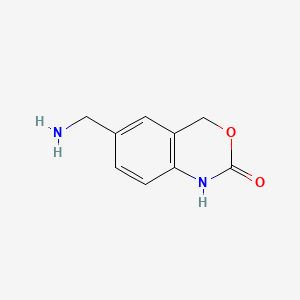
![2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B13648456.png)
![Methyl 1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-3-carboxylate](/img/structure/B13648464.png)
